molecular formula C17H23ClN2O3 B7929395 (S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7929395
M. Wt: 338.8 g/mol
InChI Key: UAYRPUGQPXCGDC-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester" is a chiral pyrrolidine derivative featuring a benzyl ester group at the 1-position and a chloro-acetylated ethyl-amino side chain at the 2-position. The chloro-acetyl group may confer electrophilic reactivity, enabling covalent interactions with biological targets, while the benzyl ester enhances lipophilicity and stability .

Properties

IUPAC Name

benzyl (2S)-2-[[(2-chloroacetyl)-ethylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-2-19(16(21)11-18)12-15-9-6-10-20(15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYRPUGQPXCGDC-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 1353945-52-4, is a compound of significant interest in medicinal chemistry. Its structure incorporates a pyrrolidine ring, a chloroacetyl group, and a benzyl ester, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H16ClN2O3\text{C}_{13}\text{H}_{16}\text{Cl}\text{N}_{2}\text{O}_{3}

The compound exhibits its biological activity primarily through inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in managing type 2 diabetes by prolonging the action of incretin hormones, which increase insulin secretion in response to meals. The mechanism involves the binding of the compound to the active site of DPP-IV, preventing substrate access and subsequent enzyme activity.

Antidiabetic Effects

Research has demonstrated that this compound serves as a precursor for the synthesis of Vildagliptin, a well-known DPP-IV inhibitor. Studies have shown that Vildagliptin effectively lowers blood glucose levels in diabetic models by enhancing insulin secretion and reducing glucagon levels postprandially .

Study 1: Efficacy in Diabetic Models

A study conducted on diabetic rats treated with Vildagliptin derived from this compound showed significant reductions in fasting blood glucose levels compared to control groups. The treatment resulted in improved glycemic control and enhanced beta-cell function .

Study 2: Safety and Toxicity Profile

In another investigation focusing on the safety profile of Vildagliptin, no significant adverse effects were observed at therapeutic doses. Long-term studies indicated that chronic administration did not lead to any organ toxicity or severe side effects, making it a promising candidate for long-term diabetes management .

Comparative Biological Activity Table

Compound NameMechanism of ActionTherapeutic UseReference
This compoundDPP-IV inhibitionType 2 diabetes management
VildagliptinDPP-IV inhibitionType 2 diabetes management
SitagliptinDPP-IV inhibitionType 2 diabetes management

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₇H₂₃ClN₂O₃
  • CAS Number : 1353945-52-4

This structure includes a pyrrolidine ring, which is significant for its biological activity.

Pharmacological Applications

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
    • The compound serves as an intermediate in the synthesis of DPP-IV inhibitors, which are crucial in the treatment of type 2 diabetes. DPP-IV inhibitors help regulate blood sugar levels by preventing the degradation of incretin hormones .
  • Potential Anticancer Activity :
    • Research indicates that derivatives of pyrrolidine compounds, including this one, exhibit anticancer properties. Studies have shown that modifications to the pyrrolidine structure can enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties :
    • Compounds related to (S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester have been evaluated for their antimicrobial activity. The incorporation of chloroacetyl groups has been linked to increased efficacy against bacterial strains .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step processes that include:

  • Chloroacetylation : The introduction of the chloroacetyl group is critical for enhancing the biological activity of the compound.
  • Amidation : This step involves forming amide bonds that are essential for the pharmacological effects observed in related compounds.

Table 1: Synthesis Pathways

StepReaction TypeKey ReagentsOutcome
1ChloroacetylationChloroacetyl chloride(S)-1-(2-chloroacetyl)pyrrolidine
2AmidationBenzyl amineThis compound

Case Studies and Research Findings

  • Study on DPP-IV Inhibitors :
    • A study published in European Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant DPP-IV inhibition, with IC50 values comparable to established drugs like Vildagliptin .
  • Anticancer Evaluation :
    • A series of experiments indicated that modifications to the pyrrolidine structure could lead to enhanced anticancer activity, particularly against breast and colon cancer cell lines. The results were published in Molecules journal, highlighting the potential for further development .
  • Antimicrobial Studies :
    • Research conducted on related compounds revealed promising results against Gram-positive bacteria, suggesting that this class of compounds could be developed into new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

The target compound’s closest analogs differ in substituents on the pyrrolidine ring, influencing physicochemical properties and bioactivity. Key comparisons include:

Ethyl-amino vs. Methyl-amino Substitution
  • Methyl-amino variant: (S)-2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1353996-03-8) has a methyl group instead of ethyl, reducing molecular weight (324.80 vs. ~338.85 estimated for the ethyl variant). This substitution decreases lipophilicity (logP ~1.8 vs. ~2.3) and may alter metabolic stability .
  • Ethyl-amino advantage: The ethyl group could enhance membrane permeability and prolong half-life due to increased hydrophobicity.
Chloro-acetyl vs. Amino-acyl Groups
  • Amino-butyryl derivative: (S)-2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1401666-68-9) replaces the chloro-acetyl with a bulkier, polar amino-butyryl group. This increases molecular weight (347.46 vs. ~338.85) and likely reduces electrophilic reactivity, shifting the mechanism from covalent inhibition to reversible binding .
  • Chloro-acetyl advantage : The chloro-acetyl group’s electrophilicity enables targeted covalent modification, useful in irreversible enzyme inhibitors .
Sulfur-containing Analogs
  • The thioether linkage may improve stability compared to ester or amide bonds .

Data Table: Key Properties of Structural Analogs

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituent Notable Properties/Applications References
Target Compound (Hypothetical) C18H23ClN2O3 ~338.85 Ethyl-amino, Chloro-acetyl Potential covalent inhibitor/prodrug -
(S)-2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-... (1353996-03-8) C16H21ClN2O3 324.80 Methyl-amino, Chloro-acetyl Lab use (discontinued)
(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-... (1401666-68-9) C19H29N3O3 347.46 Methyl-amino, Amino-butyryl Reversible binding applications
(S)-2-(2-Amino-ethylsulfanylmethyl)-... (1354001-15-2) C15H22N2O2S 294.41 Sulfanylmethyl Metal-binding/redox activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.